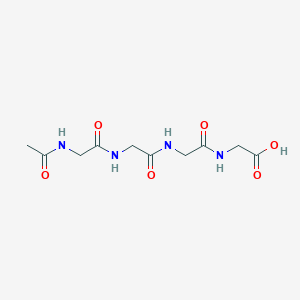

N-Acetylglycylglycylglycylglycine

Descripción

N-Acetylglycylglycylglycylglycine is a synthetic tetrapeptide derivative composed of four glycine residues linked via peptide bonds, with an acetyl group (CH₃CO−) attached to the N-terminus. For instance, N-Acetylglycylglycine (a dipeptide analog) has the molecular formula C₆H₁₀N₂O₄ and a molecular weight of 174.15 g/mol . Extending this to four glycine units, the molecular formula for N-Acetylglycylglycylglycylglycine would approximate C₁₀H₁₆N₄O₇, with a molecular weight of 320.26 g/mol (calculated based on incremental addition of glycine units and peptide bond formation).

This compound is structurally characterized by:

- An acetylated N-terminus.

- Four consecutive glycine residues (Gly-Gly-Gly-Gly).

- A free carboxylic acid group at the C-terminus.

Propiedades

Número CAS |

34392-60-4 |

|---|---|

Fórmula molecular |

C10H16N4O6 |

Peso molecular |

288.26 g/mol |

Nombre IUPAC |

2-[[2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C10H16N4O6/c1-6(15)11-2-7(16)12-3-8(17)13-4-9(18)14-5-10(19)20/h2-5H2,1H3,(H,11,15)(H,12,16)(H,13,17)(H,14,18)(H,19,20) |

Clave InChI |

SLMJCAKSSBXWAC-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycylglycylglycylglycine typically involves the stepwise addition of glycine residues to an acetylated glycine starting material. The process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled on a solid resin support, with each amino acid being added sequentially. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of N-Acetylglycylglycylglycylglycine may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often employ automated peptide synthesizers to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

N-Acetylglycylglycylglycylglycine can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if present, restoring the peptide to its reduced form.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.

Substitution: Nucleophiles like hydroxylamine can be used to substitute the acetyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction will yield the reduced form of the peptide.

Aplicaciones Científicas De Investigación

N-Acetylglycylglycylglycylglycine has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.

Biology: The compound serves as a substrate for studying enzyme kinetics and protein interactions.

Industry: The peptide can be used in the development of biomaterials and as a component in various industrial processes.

Mecanismo De Acción

The mechanism of action of N-Acetylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and glycine residues play a crucial role in modulating these interactions. The peptide can act as a substrate for enzymes, leading to the formation of specific products that exert biological effects. Additionally, the compound may interact with cell surface receptors, triggering intracellular signaling pathways.

Comparación Con Compuestos Similares

Structural and Functional Insights:

Terminal Modifications: Acetylation (e.g., N-Acetylglycylglycine) enhances lipophilicity compared to unmodified peptides like tetraglycine . Amino Acid Substitution (Valylglycylglycine) introduces a branched-chain residue (valine), altering steric and hydrophobic interactions .

Chain Length :

- Longer chains (e.g., pentaglycine) exhibit increased flexibility and solubility in aqueous media compared to shorter analogs like dipeptides .

- Acetylated tetrapeptides may balance stability and bioavailability, as excessive chain length (e.g., hexaglycine) can reduce cellular uptake .

Biological Relevance :

- Phenylpropionylglycine is a metabolite linked to fatty acid oxidation disorders, highlighting the role of acylated glycines in metabolic pathways .

- N-Benzoylglycylglycinamide (, C₁₁H₁₃N₃O₃) demonstrates how C-terminal amidation can enhance protease resistance compared to carboxylate-terminated peptides .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.